Conduritol B, often referred to simply as Conduritol B, is a naturally occurring cyclitol. Cyclitols are cyclic polyols derived from cyclohexane and are characterized by the presence of multiple hydroxyl groups on the ring structure. Conduritol B itself is a stereoisomer of 1,2,3,4-tetrahydroxycyclohex-5-ene. It functions as an irreversible inhibitor of various glycosidases, enzymes responsible for the breakdown of glycosidic bonds in carbohydrates. Conduritol B exerts its inhibitory effect by forming a covalent bond with the catalytic site of the enzyme. This characteristic has made Conduritol B a valuable tool in scientific research for various applications, primarily for studying glycosidase activity and function, creating models of lysosomal storage disorders (LSDs), and investigating the role of glycosphingolipids in cellular processes. []
One approach utilizes p-benzoquinone as a starting material, allowing the synthesis of optically pure Conduritol B in both D- and L- forms via enzymatic resolution of a derived diacetoxy conduritol B derivative. This method allows for the selective introduction of nitrogen-containing functional groups in four of the six possible positions in the cyclitol moiety, followed by further functionalization to yield the target compounds. []
Another approach involves the utilization of myo-inositol as a starting material. This method employs a simultaneous protection-resolution strategy using (2S,2′S)-2,2′-diphenyl-6,6′-bi(3,4-dihydro-2H-pyran), leading to the synthesis of (+)-D-Conduritol B. []
Alternatively, L-quebrachitol, an optically active cyclitol found in the serum of rubber trees, can serve as a precursor for Conduritol B. This method uses a chemoselective demethylation reaction, effectively cleaving the methyl ether of cyclitols with vicinal hydroxyl groups in preference to both cis- and trans-cyclohexylidene moieties using AlCl3-n-Bu4NI. This approach has enabled the first chiral synthesis of (+)-Conduritol B. []
Finally, a recent study reported the diastereoselective synthesis of D- and L-myo-inositol 3,4,5,6-tetrakisphosphates from D-glucose. This method involves a series of steps including diastereoselective 1,2-addition of a vinylcopper reagent to a chiral aldehyde derived from 1,2,5,6-diisopropylidene-D-glucose, ring-closing metathesis of 1,7-diene with Grubbs catalyst, followed by catalytic OsO4 dihydroxylation of (+)-Conduritol B derivatives. []
Conduritol B is a cyclic polyol with six carbons, each bearing a hydroxyl group. Its molecular formula is C6H12O4. The stereochemistry of the hydroxyl groups is crucial for its biological activity. In Conduritol B, the four hydroxyl groups on carbons 1, 2, 3, and 4 are oriented on the same side of the cyclohexane ring, while the double bond is located between carbons 5 and 6. This specific arrangement is essential for Conduritol B's ability to mimic the structure of glucose and bind to the active site of glycosidases. [, , ]
In the context of glycosidase inhibition, Conduritol B undergoes a ring-opening reaction with the enzyme's catalytic nucleophile. The resulting covalent adduct irreversibly inactivates the enzyme, thereby preventing further substrate hydrolysis. [, , , , , , , , , , , , , , ]
Additionally, Conduritol B has been employed as a starting material for the synthesis of various other cyclitols and their derivatives. These syntheses often involve the selective manipulation of the epoxide group, leading to the formation of different stereoisomers and functionalized Conduritol B analogues. [, , , , , ]
Conduritol B acts as a mechanism-based inhibitor of retaining β-glucosidases. These enzymes utilize a two-step mechanism involving two essential catalytic residues: a nucleophile and an acid/base. In the first step, the enzyme's nucleophile attacks the anomeric carbon of the glycosidic bond, forming a covalent glycosyl-enzyme intermediate. The acid/base residue assists in this step by protonating the glycosidic oxygen. In the second step, a water molecule activated by the acid/base residue attacks the glycosyl-enzyme intermediate, resulting in hydrolysis of the glycosidic bond and regeneration of the free enzyme. [, , , , , ]
Conduritol B mimics the structure of the natural substrate glucose and binds to the active site of the enzyme. Upon binding, the enzyme's nucleophile attacks the epoxide ring of Conduritol B, leading to a ring-opening reaction and the formation of a covalent bond between the inhibitor and the enzyme. This covalent adduct is stable and prevents the enzyme from completing the catalytic cycle, rendering it permanently inactive. [, , , , , , , , , , , , , , ]
a) Studying Gaucher disease: Conduritol B is widely used to create cellular and animal models of Gaucher disease (GD), a lysosomal storage disorder caused by a deficiency in the enzyme glucocerebrosidase (GCase). Treatment with Conduritol B inhibits GCase activity, resulting in the accumulation of glucosylceramide, the main substrate of GCase, mimicking the biochemical hallmarks of GD. [, , , , , , , , , , ]
b) Investigating the role of glucosylceramide in cellular processes: By inhibiting GCase and elevating glucosylceramide levels, researchers can study the impact of this lipid on various cellular functions, including cell proliferation, differentiation, membrane trafficking, and cholesterol homeostasis. [, , , , , ]
c) Probing the active site of glycosidases: Conduritol B's mechanism-based inhibition allows researchers to investigate the active site structure and catalytic mechanism of various glycosidases. Radiolabeled or fluorescently tagged Conduritol B derivatives can be used to identify and characterize the catalytic residues involved in enzyme activity. [, , , , , ]
d) Developing activity-based probes: Conduritol B analogs, particularly cyclophellitol epoxide derivatives, have been utilized to develop activity-based probes (ABPs) for profiling active β-glucosidases in situ and in vivo. These ABPs covalently bind to the active site of the enzyme, enabling visualization and quantification of enzyme activity in various biological systems. [, ]
e) Exploring potential therapeutic applications: Conduritol B derivatives have shown potential as starting materials for the synthesis of novel therapeutics targeting glycosidases involved in various diseases. [, ]
a) Developing more selective Conduritol B analogs: While Conduritol B is a potent inhibitor of GCase, it can also inhibit other glycosidases. The development of more selective inhibitors targeting specific glycosidases could lead to more refined experimental models and potentially novel therapeutic agents. [, ]
b) Investigating the role of Conduritol B-sensitive glycosidases in other diseases: Beyond GD, Conduritol B could be employed to study the involvement of specific glycosidases in other neurological disorders and metabolic diseases. [, , , ]
c) Exploring the potential of Conduritol B derivatives in drug discovery: The unique reactivity of Conduritol B's epoxide ring offers opportunities for the synthesis of novel bioactive molecules with therapeutic potential. Further exploration of Conduritol B derivatives could lead to the identification of new drug candidates targeting glycosidases involved in various diseases. [, ]
d) Developing Conduritol B-based tools for studying glycosidase activity in complex biological systems: Advancing the development of Conduritol B-based ABPs and other chemical tools could provide valuable insights into the dynamic regulation and function of glycosidases in intricate biological systems, such as the brain or other tissues. [, ]
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6